molecular formula C12H23NO2 B1405743 Isopropyl 1-isopropylpiperidine-4-carboxylate CAS No. 1785764-44-4

Isopropyl 1-isopropylpiperidine-4-carboxylate

Cat. No.: B1405743
CAS No.: 1785764-44-4
M. Wt: 213.32 g/mol
InChI Key: KUHHEDQXTWHACY-UHFFFAOYSA-N
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Description

Isopropyl 1-isopropylpiperidine-4-carboxylate is a chemical compound . It has a molecular formula of C12H23NO2 .


Synthesis Analysis

Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been developed for the synthesis of piperidine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 213.316 Da .


Chemical Reactions Analysis

Piperidines, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis of Spirofuranopyrimidine-Piperidines

Research by Darout, McClure, and Mascitti (2012) describes the synthesis of spirofuranopyrimidine-piperidines, utilizing isopropyl 4-oxopiperidine-1-carboxylate. This approach is noted for producing an unprecedented heterocyclic template, demonstrating the compound's role in innovative chemical syntheses (Darout, McClure, & Mascitti, 2012).

Metabolism Studies in Rodent Plasma

A 2011 study by Sharma et al. explored the oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma. The study utilized isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate to investigate its stability in plasma, offering insights into enzyme-mediated processes in metabolic pathways (Sharma et al., 2011).

Enantioselective Cyclopropanation Studies

Konik, Kananovich, and Kulinkovich (2013) conducted a study focusing on enantioselective cyclopropanation of carboxylic esters with alkyl magnesium bromides, involving isopropyl 4-chlorobutyrate. This research is significant for understanding asymmetric synthesis processes and the formation of complex organic compounds (Konik, Kananovich, & Kulinkovich, 2013).

Calcium Channel Modulation Activities

In 1995, Vo et al. studied the calcium channel agonist-antagonist modulation activities of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate racemates and enantiomers. This research is crucial for understanding how specific chemical compounds can modulate calcium channels, which has potential implications in pharmacology and physiology (Vo et al., 1995).

Synthesis of N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one Oximes

A study by Manimekalai and Sivakumar (2010) on the synthesis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes provided significant insights into the synthesis and spectral analysis of complex organic compounds. This study contributes to the understanding of organic compound synthesis and the behavior of such compounds under various conditions (Manimekalai & Sivakumar, 2010).

Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(2)13-7-5-11(6-8-13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHEDQXTWHACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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